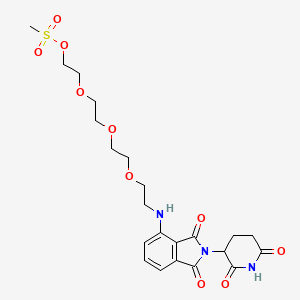
Thalidomide-NH-PEG4-Ms
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-NH-PEG4-Ms is a conjugate compound that consists of a cereblon ligand based on Thalidomide and a linker molecule. This compound is specifically designed as a ligand-linker moiety for E3 ligase, and it is used in the synthesis of PROTAC BCL-XL degrader XZ739 . The compound has a molecular weight of 527.54 and a chemical formula of C22H29N3O10S .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-PEG4-Ms involves the conjugation of Thalidomide-based cereblon ligand with a polyethylene glycol (PEG) linker and a methanesulfonate (Ms) group. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the following steps:
- Activation of the Thalidomide-based cereblon ligand.
- Coupling with the PEG linker.
- Introduction of the methanesulfonate group to form the final conjugate .
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, such compounds are produced in specialized chemical synthesis facilities under controlled conditions to ensure high purity and yield .
化学反应分析
Types of Reactions: Thalidomide-NH-PEG4-Ms undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the PEG linker.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis reactions.
Major Products Formed:
Substitution Reactions: Products include substituted derivatives of this compound.
Hydrolysis: Products include Thalidomide-based cereblon ligand and PEG fragments.
科学研究应用
Thalidomide-NH-PEG4-Ms has a wide range of scientific research applications, including:
作用机制
Thalidomide-NH-PEG4-Ms exerts its effects by binding to cereblon (CRBN), a primary direct target of Thalidomide. CRBN is a ligand-dependent substrate receptor of the E3 ubiquitin ligase complex cullin-RING ligase 4 (CRL4CRBN). When this compound binds to CRBN, it facilitates the recruitment of target proteins for ubiquitination and subsequent proteasomal degradation. This mechanism is leveraged in the design of PROTACs to selectively degrade target proteins .
相似化合物的比较
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of Thalidomide with enhanced immunomodulatory effects and reduced teratogenicity.
Pomalidomide: Another derivative with potent anti-cancer activity, used in the treatment of multiple myeloma.
Uniqueness of Thalidomide-NH-PEG4-Ms: this compound is unique due to its specific design as a ligand-linker conjugate for E3 ligase, making it a valuable tool in the development of PROTACs. Its ability to facilitate targeted protein degradation sets it apart from other Thalidomide derivatives .
生物活性
Thalidomide-NH-PEG4-Ms is a derivative of thalidomide that incorporates a polyethylene glycol (PEG) linker, enhancing its solubility and bioavailability. This compound has gained attention for its potential therapeutic applications, particularly in the context of targeted protein degradation and immunomodulation. This article explores the biological activity of this compound, summarizing key findings from recent research, case studies, and data tables.
Thalidomide and its derivatives, including this compound, exert their effects primarily through the modulation of protein degradation pathways. The compound acts as a PROTAC (Proteolysis Targeting Chimera), which utilizes the cellular ubiquitin-proteasome system to selectively degrade target proteins. This mechanism is particularly relevant in cancer therapy and inflammatory diseases.
Key Mechanisms:
- Ubiquitination : this compound recruits E3 ligases to target specific proteins for ubiquitination, marking them for degradation.
- Cytokine Modulation : The compound influences the production of various cytokines, notably inhibiting TNF-α and promoting anti-inflammatory responses.
In Vitro Studies
Recent studies have demonstrated that this compound effectively induces the degradation of specific proteins associated with disease states. For instance, in a study involving human hepatocyte carcinoma cell lines, the compound showed significant degradation of soluble epoxide hydrolase (sEH) at concentrations as low as 1 µM. The degradation efficacy was monitored using immunoblotting techniques, revealing a strong correlation between the compound's structure and its biological activity .
Case Studies
- Cancer Treatment : A notable case involved the use of this compound in targeting androgen receptors (AR) in prostate cancer cells. The compound demonstrated a dose-dependent degradation effect with a DC50 value of 5.2 µM in LNCaP cells, indicating its potential as an effective therapeutic agent against prostate cancer .
- Neurodegenerative Diseases : Another study focused on its application in synucleinopathies, where this compound was shown to enhance α-synuclein clearance in primary cultures and mouse models. The treatment resulted in an 81% reduction in α-syn brain signal compared to control groups, highlighting its potential role in neurodegenerative disease management .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Study | Cell Line/Model | Target Protein | Degradation Efficacy | Concentration (µM) | Outcome |
|---|---|---|---|---|---|
| Study 1 | HepG2 | sEH | Significant degradation | 1 | Effective |
| Study 2 | LNCaP | AR | DC50 = 5.2 | Variable | Effective |
| Study 3 | Mouse Model | α-Synuclein | 81% reduction | N/A | Effective |
Research Findings
Research indicates that this compound not only promotes protein degradation but also modulates immune responses effectively. Specifically, it has been shown to:
属性
分子式 |
C22H29N3O10S |
|---|---|
分子量 |
527.5 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C22H29N3O10S/c1-36(30,31)35-14-13-34-12-11-33-10-9-32-8-7-23-16-4-2-3-15-19(16)22(29)25(21(15)28)17-5-6-18(26)24-20(17)27/h2-4,17,23H,5-14H2,1H3,(H,24,26,27) |
InChI 键 |
XWJKHOILPWWTDG-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















